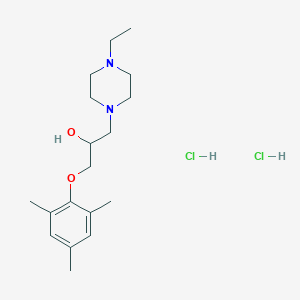![molecular formula C10H9F6NO2 B5208151 methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B5208151.png)
methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as Boc-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been widely used in the synthesis of various organic compounds due to its unique structure and properties.2.1]hept-5-ene-3-carboxylic acid.
Mécanisme D'action
The mechanism of action of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, leading to the formation of various organic compounds. The unique structure of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid makes it a valuable building block in organic synthesis.
Biochemical and Physiological Effects:
methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid has not been extensively studied for its biochemical and physiological effects. However, it has been reported that the compound exhibits low toxicity and is relatively stable under physiological conditions. Further research is needed to determine the potential biochemical and physiological effects of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid in lab experiments include its unique structure and properties, which make it a valuable building block in organic synthesis. Additionally, the compound exhibits low toxicity and is relatively stable under physiological conditions. However, the limitations of using methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid include the difficulty in synthesizing the compound and the need for specialized equipment and techniques for purification.
Orientations Futures
There are several future directions for the research on methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid. One of the potential areas of research is the development of new synthetic routes for the compound that can improve the yield and purity of the product. Another area of research is the investigation of the biochemical and physiological effects of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid, which can lead to the development of new biologically active compounds. Additionally, the use of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid in the synthesis of new materials, such as polymers and dendrimers, is another potential area of research.
Méthodes De Synthèse
The synthesis of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid involves the reaction of 2-azabicyclo[2.2.1]hept-5-ene with trifluoromethylacrylic acid and subsequent protection of the amine group with Boc anhydride. The final product is obtained after purification using chromatography techniques. The synthesis of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid has been reported in several research papers, and the yield and purity of the product depend on the reaction conditions used.
Applications De Recherche Scientifique
Methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid has been widely used in the synthesis of various organic compounds, including amino acids, peptides, and alkaloids. The unique structure of methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid makes it a valuable building block in organic synthesis. Additionally, methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylateyclo[2.2.1]hept-5-ene-3-carboxylic acid has been used as a starting material for the preparation of biologically active compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents.
Propriétés
IUPAC Name |
methyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO2/c1-19-7(18)17-6-3-2-5(4-6)8(17,9(11,12)13)10(14,15)16/h2-3,5-6H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOSYSAXVHVXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C2CC(C1(C(F)(F)F)C(F)(F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tetrahydro-2-furanylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5208070.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5208081.png)
![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5208085.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B5208098.png)

![N-cyclopropyl-3-[1-(3-ethoxy-2-hydroxybenzyl)-4-piperidinyl]propanamide](/img/structure/B5208110.png)
![3-(3,4-dimethoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5208125.png)
![N-cyclopropyl-N'-[2-(diethylamino)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5208136.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5208142.png)


![5-chloro-3-(4-chlorophenyl)-1-methyl-2-[(4-methyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5208163.png)
![4-benzyl-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine hydrochloride](/img/structure/B5208169.png)